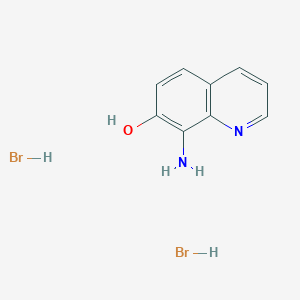

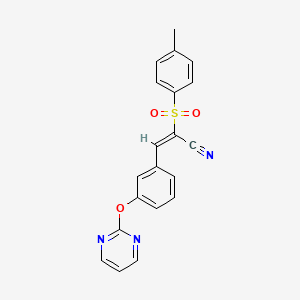

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

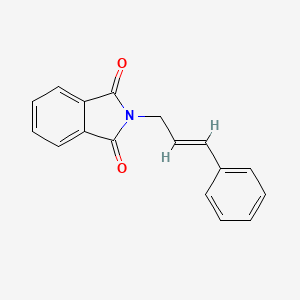

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile, or (E)-2-MSPP for short, is a synthetic compound that has recently garnered attention for its potential use in scientific research. It is an organic compound, consisting of a sulfonyl group, a pyrimidine ring, and two phenyl groups. In recent years, (E)-2-MSPP has been explored for its potential applications in biochemistry, physiology, and laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Interactions

- Novel p-hydroxycinnamic acid amides were synthesized to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, exploring the binding constants and thermodynamic parameters, which can be foundational for drug design and protein interaction studies (Meng et al., 2012).

Chemical Synthesis and Applications

- Research on heterocyclic β-enaminonitriles has led to the development of polyfunctionally substituted 5-phenylsulfonylthiophenes and their derivatives, highlighting synthetic approaches that are valuable for creating diverse molecular scaffolds with potential pharmaceutical applications (Sherif & Hussein, 1997).

Herbicide Development

- A study on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking, 3D-QSAR models, and DFT calculations to design and synthesize derivatives with herbicidal activity, providing insights into the rational design of agrochemicals (He et al., 2007).

Advanced Material Synthesis

- The chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst was reported, indicating the potential for creating new materials with specific antibacterial properties (Jahanshahi et al., 2018).

Antimicrobial Activity

- A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety demonstrated antimicrobial activity exceeding that of reference drugs, offering insights into the development of new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-15-6-8-18(9-7-15)27(24,25)19(14-21)13-16-4-2-5-17(12-16)26-20-22-10-3-11-23-20/h2-13H,1H3/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSMDLVNZWBLL-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(4-methylbenzenesulfonyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)